N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS No.: 533870-61-0
Cat. No.: VC4873243
Molecular Formula: C23H26N4O7S
Molecular Weight: 502.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533870-61-0 |
|---|---|
| Molecular Formula | C23H26N4O7S |
| Molecular Weight | 502.54 |
| IUPAC Name | N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(34-23)17-9-18(31-3)11-19(10-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28) |
| Standard InChI Key | BNGIWKLYNZXZLM-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring substituted at position 5 with a 3,5-dimethoxyphenyl group and at position 2 with a benzamide moiety modified by a 2,6-dimethylmorpholino sulfonyl substituent. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₄O₇S |
| Molecular Weight | 502.54 g/mol |
| IUPAC Name | N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 10 |
The 1,3,4-oxadiazole ring contributes to planar aromaticity, enabling π-π stacking with biological targets, while the morpholino sulfonyl group enhances solubility and modulates pharmacokinetics .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three primary stages :
-
Oxadiazole Ring Formation: Cyclization of 3,5-dimethoxyphenyl carbohydrazide with carbon disulfide in basic conditions yields the 1,3,4-oxadiazole core.
-
Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine introduces the sulfonylmorpholino group.
-
Amide Coupling: Condensation of the sulfonated benzoyl chloride with the oxadiazole intermediate using coupling agents like EDCI/HOBt.
Critical Reagents:
-
Dimethylformamide (DMF) as solvent (yield: 68–72%)
-
Triethylamine (TEA) for pH adjustment
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |
|---|---|---|
| MCF-7 (Breast) | 4.2 ± 0.3 | 2.1× more potent |
| A549 (Lung) | 5.8 ± 0.5 | 1.7× more potent |
| HeLa (Cervical) | 3.9 ± 0.4 | 2.4× more potent |
Mechanistic Insights:
-
FtsZ Inhibition: Disrupts bacterial cell division by binding to the FtsZ protein (Kd = 1.8 µM) .
-
HDAC8 Suppression: Inhibits histone deacetylase 8 (IC₅₀ = 0.9 µM), inducing apoptosis in leukemia cells .
-
β-Catenin Pathway Modulation: Downregulates Wnt/β-catenin signaling, reducing cyclin D1 expression by 62% in colorectal cancer models .
Structure-Activity Relationship (SAR)
Key Modifications and Effects
-
Methoxy Positioning: 3,5-Dimethoxy substitution on the phenyl ring enhances DNA intercalation (ΔTm = 8.5°C) compared to mono-methoxy analogs .
-
Morpholino Sulfonyl Group: Replacing morpholino with piperazine reduces solubility (LogP increases by 1.2) and anticancer activity (IC₅₀ worsens 3–5×).
-
Oxadiazole Ring: Removal or substitution with 1,2,4-oxadiazole decreases target affinity (Kd increases to >10 µM) .
Pharmacokinetic and Toxicity Profiling
ADMET Properties
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic morpholino group.
-
Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfone metabolites (t₁/₂ = 4.7 h) .
-
Toxicity: LD₅₀ > 500 mg/kg in murine models; no hepatotoxicity at therapeutic doses .
Comparative Analysis with Analogues
| Compound | Activity (IC₅₀, µM) | Key Structural Difference |
|---|---|---|
| N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide | 7.1 ± 0.6 | Lacks morpholino ring; methanesulfonyl |
| (E)-N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | 5.3 ± 0.4 | Acrylamide substituent instead of benzamide |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume